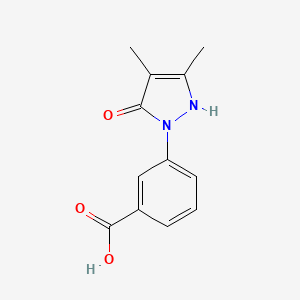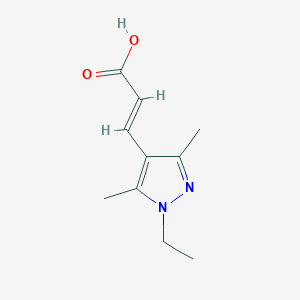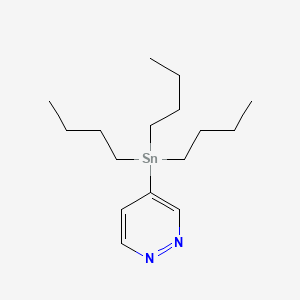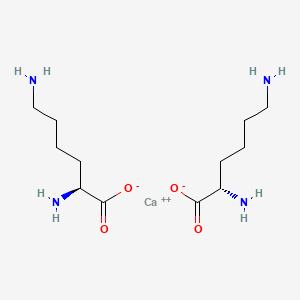
3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester, was achieved through structural characterization techniques such as X-ray single crystal diffraction and elemental analysis . Similarly, the synthesis of 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate was based on the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid . These methods could potentially be adapted for the synthesis of "3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing that the ions pack in chains through hydrogen bond interactions . This suggests that "3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid" may also form hydrogen bonds, contributing to its stability and potential for forming supramolecular structures.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a benzoic acid moiety in the compound suggests the possibility of reactions typical for carboxylic acids, such as esterification or amide formation. Additionally, the hydroxyl group on the pyrazole ring could be involved in hydrogen bonding or deprotonation reactions, influencing the compound's solubility and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's melting point, solubility, and crystallinity. The compound's spectroscopic properties, such as IR and NMR spectra, can be used to deduce functional groups and confirm molecular structure . Theoretical calculations, such as DFT, can predict electronic structures and help understand the compound's reactivity . The presence of a hydroxyl group in "3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid" could also confer additional hydrogen bonding capabilities, potentially affecting its boiling point and solubility in various solvents.
Scientific Research Applications
Biotransformation and Biological Activity
Biotransformation of Gallic Acid Derivatives : Research on gallic acid derivatives, similar in structural complexity to the query compound, has shown their potential in generating metabolites with pharmacological interest. For instance, the fermentation of gallic acid with certain microbial cultures has led to new compounds with potential for investigating pharmacological properties (Hsu et al., 2007).
Chemical Structure and Interaction
Crystal Structure Analysis : Studies on compounds like 3,5-Dimethylpyrazole derivatives highlight the importance of crystal structure analysis in understanding molecular interactions, crucial for designing materials with specific properties (Xu et al., 2011).
Synthesis and Characterization
Synthesis of Azo-Schiff Base Derivatives : The synthesis of azo-Schiff base derivatives incorporating pyrazole units demonstrates the compound's versatility in forming complexes with various metal ions, which could be essential for developing new materials or drugs with specific functionalities (Al‐Hamdani et al., 2015).
Antimicrobial Applications
Antimicrobial Properties of Pyrazole Derivatives : Research into pyrazole derivatives has also shown promise in antimicrobial applications. Synthesized compounds have been tested for their efficacy against various bacteria and fungi, indicating their potential as antibacterial and antifungal agents (Shubhangi et al., 2019).
Material Science Applications
Metal-Organic Frameworks (MOFs) : Studies on creating MOFs using pyrazole-based linkers, such as the bifunctional 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, show applications in gas storage and separation. These frameworks exhibit properties like high CO2 adsorption capacity, demonstrating their potential in environmental applications (Menzel et al., 2020).
properties
IUPAC Name |
3-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-4-9(6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNYKSMEAOTFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)






![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)



![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)

